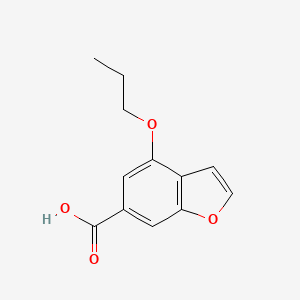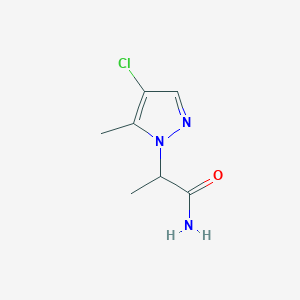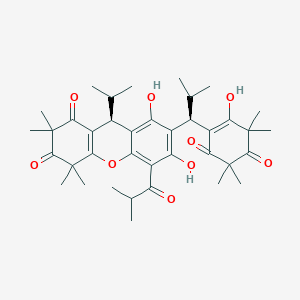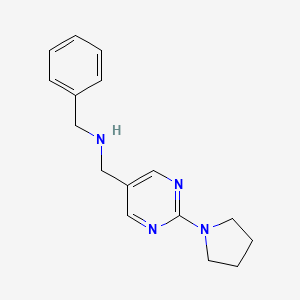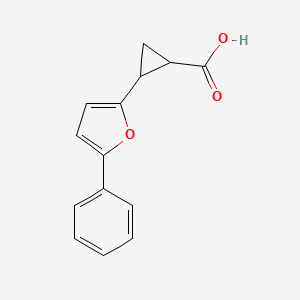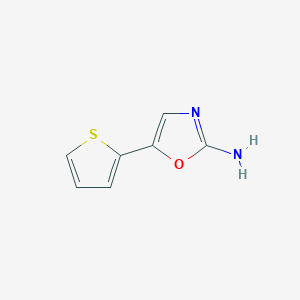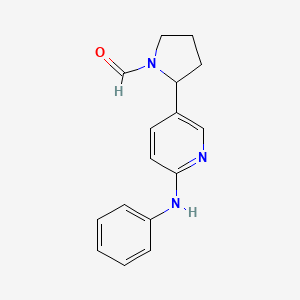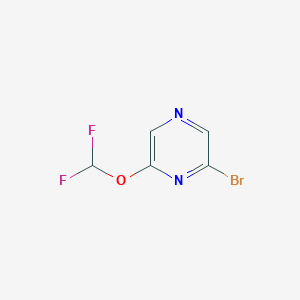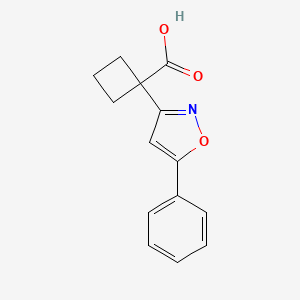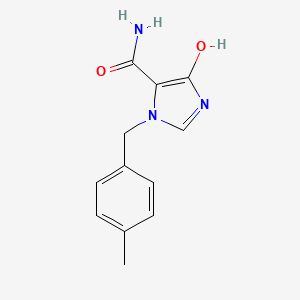
(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral compound with potential applications in various fields of scientific research. This compound features a benzofuran ring substituted with two fluorine atoms at positions 5 and 7, and an amine group at position 3. The (S)-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate electrophile.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Amine Introduction: The chiral amine group can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis may involve the use of chiral catalysts or auxiliaries to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine may involve optimized versions of the laboratory-scale synthetic routes. These methods often focus on improving yield, scalability, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzofuran derivatives.
科学的研究の応用
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for conditions where fluorinated compounds show enhanced efficacy.
Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance binding affinity and selectivity, while the chiral amine group may influence the compound’s stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5,7-Difluoro-2,3-dihydrobenzofuran-3-amine: The non-chiral version of the compound.
5,7-Difluoro-2,3-dihydrobenzofuran: Lacks the amine group, providing a basis for comparison of the amine’s influence.
5-Fluoro-2,3-dihydrobenzofuran-3-amine: Contains only one fluorine atom, allowing for the study of the effects of fluorine substitution.
Uniqueness
(S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine is unique due to its specific (S)-configuration, which can significantly impact its chemical reactivity and biological activity. The presence of two fluorine atoms and a chiral amine group further distinguishes it from similar compounds, potentially offering enhanced properties for various applications.
特性
分子式 |
C8H7F2NO |
|---|---|
分子量 |
171.14 g/mol |
IUPAC名 |
(3S)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
InChIキー |
GEGMSPAFIBENDA-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C(=CC(=C2)F)F)N |
正規SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


